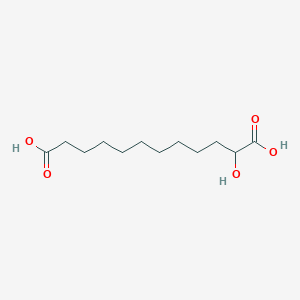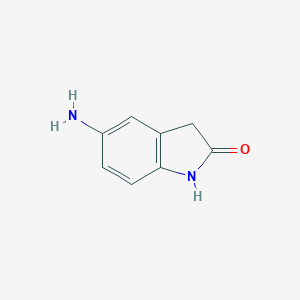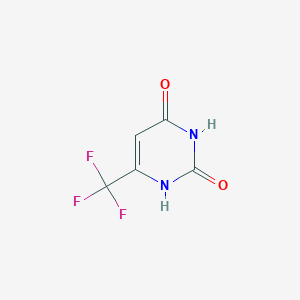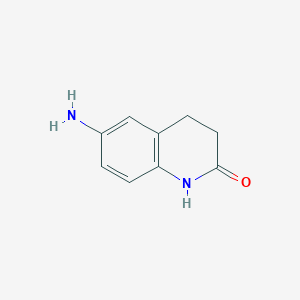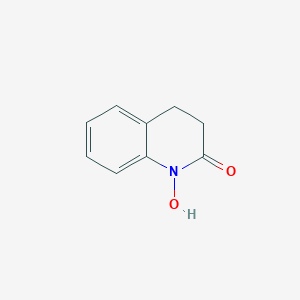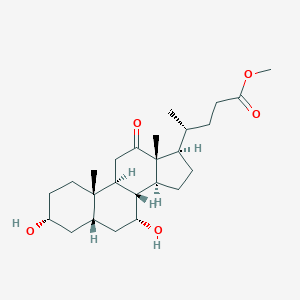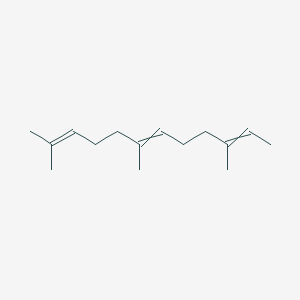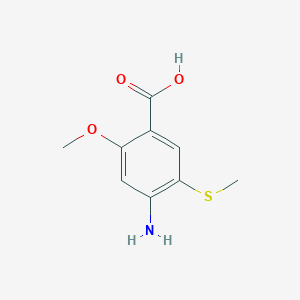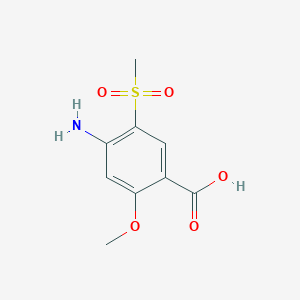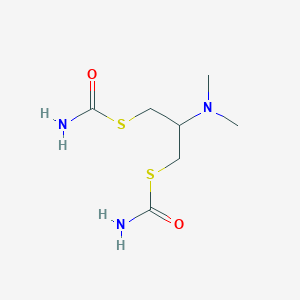
Cartap
Übersicht
Beschreibung
Cartap is a largely obsolete insecticide . It is highly soluble in water, has a low volatility, and tends not to persist in soil systems . There are data gaps regarding its human health effects but it is known to be moderately toxic . It is used against a relatively broad spectrum of insects but particularly against the rice stem borer, Lepidopterous pests of vegetables, and Colorado potato beetle .
Synthesis Analysis
Cartap hydrochloride nanospheres were developed using chitosan (CS) in the presence of tripolyphosphate (TPP) as a crosslinker with the help of an ionic gelation method . The nanoformulations were characterized by field emission scanning electron microscope (FESEM), X-ray diffraction (XRD), and Fourier transform infrared (FTIR) spectra .
Molecular Structure Analysis
Cartap is a nereistoxin analogue insecticide . Its molecular formula is C7H15N3O2S2 and it has a molecular weight of 237.3 g/mol . The InChI representation of Cartap is InChI=1S/C7H15N3O2S2/c1-10(2)5(3-13-6(8)11)4-14-7(9)12/h5H,3-4H2,1-2H3,(H2,8,11)(H2,9,12) .
Chemical Reactions Analysis
A flow injection (FI) methodology using the acidic potassium permanganate (KMnO4)-rhodamine-B (Rh-B) reaction with chemiluminescence (CL) detection was established to determine acetochlor and cartap-HCl pesticides in freshwater samples .
Physical And Chemical Properties Analysis
Cartap is highly soluble in water, has a low volatility, and tends not to persist in soil systems .
Wissenschaftliche Forschungsanwendungen
Application in Toxicology Research
Scientific Field
Toxicology
Summary of the Application
Cartap is widely used in agricultural fields and its toxic effects on hepatotoxicity and neurotoxicity have been studied in mammalian systems . The research focused on the effect of Cartap on the liver and brain of Wistar rats .
Methods of Application
The experimental animals were divided into 4 groups, each comprising six rats: Control, Aloe vera, Cartap, and Aloe vera + Cartap . The animals orally given Cartap and Aloe vera were sacrificed after 24 hours of the final treatment and histological and biochemical investigations were conducted in the liver and brain of Wistar rats .
Results or Outcomes
Cartap at sublethal concentrations caused substantial decreases in CAT, SOD, and GST levels in the experimental rats . The activity levels of transaminases and phosphatases in the Cartap group were also found to be substantially altered . The AChE activity was recorded as decreasing in RBC membrane and brain of the Cartap-treated animals . However, the Aloe vera extract was observed to significantly protect against the effects of Cartap toxicity .
Application in Nanotechnology
Scientific Field
Nanotechnology
Summary of the Application
Nanospheres of insecticide Cartap hydrochloride were developed using chitosan (CS) in the presence of tripolyphosphate (TPP) as a crosslinker, for the delivery of Cartap hydrochloride .
Methods of Application
The nanoformulations were developed using the ionic gelation method . The nanospheres were characterized by field emission scanning electron microscope (FESEM), X-ray diffraction (XRD), and Fourier transform infrared (FTIR) spectra .
Results or Outcomes
The FESEM images revealed that the size of chitosan tripolyphosphate (CS-TPP) nanospheres was in the range of 117.01–185.27 nm, whereas Cartap hydrochloride entrapped chitosan tripolyphosphate (C-CS-TPP) nanospheres had a size of 163.50–276.74 nm . The nanospheres showed an encapsulation efficiency of 86.1% and were stable for 30 days at ambient temperature .
Application in Environmental Science
Scientific Field
Environmental Science
Summary of the Application
The extensive application of Cartap as the main compound in pesticides may easily cause environmental pollution and hazards during usage . Therefore, it is necessary to study options to remove them from aqueous environments .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
S-[3-carbamoylsulfanyl-2-(dimethylamino)propyl] carbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S2/c1-10(2)5(3-13-6(8)11)4-14-7(9)12/h5H,3-4H2,1-2H3,(H2,8,11)(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUJZVNXZWPBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CSC(=O)N)CSC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15263-52-2 (mono-hydrochloride), 22042-59-7 (unspecified hydrochloride) | |
| Record name | Cartap [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4044165 | |
| Record name | Cartap | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cartap | |
CAS RN |
15263-53-3 | |
| Record name | Cartap | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15263-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cartap [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cartap | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(carbamoylthio)-2-(dimethylamino)propane;cartap (ISO) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARTAP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z45YUY784H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



